4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-7(2)14-10(15-8(6)11)9-12-4-3-5-13-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNNAWGNIVCWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
A. 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4)
- Structure : Replaces the pyrimidin-2-yl group with a trifluoromethyl (-CF₃) group.
- Properties :
- Applications : Used in agrochemical and pharmaceutical research for its stability under metabolic conditions .
B. 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1)
- Structure : Fused thiophene ring at the 2,3-position of the pyrimidine core.
- Melting point: 117°C, lower than non-fused analogs due to reduced crystallinity .
- Applications : Intermediate in synthesizing antimicrobial agents and kinase inhibitors .
C. 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)
- Structure: Amino (-NH₂) group at the 2-position instead of pyrimidin-2-yl.
- Properties :
- Applications : Building block for antiviral and antimalarial compounds .
Fused-Ring Analogs
A. 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 851208-04-3)
B. 4-Chloro-2-methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine
Biological Activity
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. Research has focused on its cytotoxicity, antimicrobial activity, and potential as a therapeutic agent in various diseases.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 221.66 g/mol. Its structure includes a chloro group and two methyl groups on the pyrimidine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.66 g/mol |
| CAS Number | 1153411-91-6 |
Anticancer Activity
Research indicates that compounds within the pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of pyrimidines can induce apoptosis in cancer cell lines such as HeLa and K562 while showing low toxicity to normal cells like HUVECs . The presence of specific functional groups in compounds similar to this compound enhances their cytotoxicity against various cancer types.
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial effects. In vitro studies have shown that certain pyrimidines can inhibit the growth of bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition . For instance, pyrimidines have been noted for their effectiveness against resistant strains of bacteria, suggesting their potential role as novel antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structure. The chloro and methyl substituents play pivotal roles in modulating its interaction with biological targets. Studies have shown that modifications to the pyrimidine ring can significantly alter the potency and selectivity of these compounds .
Case Studies
- Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against HeLa cells, showcasing effective anticancer properties .
- Antimicrobial Screening : In another investigation, several pyrimidine derivatives were tested against common pathogens. Results showed that some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) can facilitate chlorination of precursor pyrimidines, as demonstrated in the synthesis of structurally related compounds . Optimizing reaction temperature (e.g., maintaining 298 K) and stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to chlorinating agent) improves yield. Recrystallization from petroleum ether/ethyl acetate mixtures enhances purity .
Q. What safety protocols are critical when handling chlorinated pyrimidine derivatives?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Waste containing chlorinated pyrimidines must be segregated and transferred to licensed hazardous waste disposal services to prevent environmental contamination . Emergency measures include rinsing eyes with water for 15 minutes and using sodium sulfate for drying organic layers during synthesis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene planes) .
- NMR spectroscopy identifies substituent patterns (e.g., methyl or chloro groups).
- Mass spectrometry confirms molecular weight and fragmentation patterns. Cross-validation with computational models (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic or crystallographic data for structurally similar pyrimidines?
- Methodological Answer : Contradictions may arise from polymorphism or solvent effects. For crystallography, refine hydrogen placement using riding models (C–H = 0.93–0.97 Å) and validate thermal displacement parameters (Uiso) . For NMR, compare experimental shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) and consider variable-temperature NMR to detect dynamic effects .
Q. What strategies optimize the functionalization of this compound for biological activity studies?
- Methodological Answer : Introduce pharmacophores via Suzuki coupling or nucleophilic aromatic substitution. For example, reacting with secondary amines or thiols can generate derivatives with enhanced solubility or target affinity . Biological evaluation should include enzyme inhibition assays (e.g., kinase or protease screens) and cytotoxicity profiling against cancer cell lines .
Q. How can the environmental stability and degradation pathways of this compound be investigated?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Use HPLC-MS to identify degradation products (e.g., dechlorinated or oxidized derivatives). Computational tools like EPI Suite predict biodegradability and ecotoxicity .
Data-Driven Research Considerations
Q. What computational tools are effective in predicting the biodynamic properties of pyrimidine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., enzymes or receptors). QSAR models correlate substituent effects (e.g., chloro vs. methyl groups) with activity . PubChem data (e.g., CID 243570) provides reference physicochemical properties .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
- Methodological Answer : Methyl groups at positions 5 and 6 increase steric hindrance, reducing nucleophilic attack at the chloro-substituted position. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, facilitating cross-coupling reactions . Substituent effects can be quantified using Hammett constants or frontier molecular orbital analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
